Diethyl (4-Fluorobenzyl)phosphonate

Organophosphorus synthesis Michaelis-Arbuzov reaction Benzylphosphonate preparation

Diethyl (4-fluorobenzyl)phosphonate (CAS 63909-58-0) is a benzylic phosphonate ester (C11H16FO3P, MW 246.22) that serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) olefination reaction for C-C bond formation. The compound is commercially available as a colorless liquid with density 1.143 g/mL at 25 °C, refractive index n20/D 1.483, and standard purity specifications ranging from 95% to ≥99% (GC) depending on the vendor.

Molecular Formula C11H16FO3P
Molecular Weight 246.21 g/mol
CAS No. 63909-58-0
Cat. No. B1310568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-Fluorobenzyl)phosphonate
CAS63909-58-0
Molecular FormulaC11H16FO3P
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)F)OCC
InChIInChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyFIYRZOAUPPNGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-Fluorobenzyl)phosphonate (CAS 63909-58-0) Procurement and Technical Specification Guide


Diethyl (4-fluorobenzyl)phosphonate (CAS 63909-58-0) is a benzylic phosphonate ester (C11H16FO3P, MW 246.22) that serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) olefination reaction for C-C bond formation [1]. The compound is commercially available as a colorless liquid with density 1.143 g/mL at 25 °C, refractive index n20/D 1.483, and standard purity specifications ranging from 95% to ≥99% (GC) depending on the vendor . Its defining structural feature is the 4-fluoro substituent on the benzyl ring, which imparts distinct electronic properties relative to unsubstituted and alternatively substituted benzylphosphonate analogs .

Why Diethyl (4-Fluorobenzyl)phosphonate Cannot Be Replaced by Non-Fluorinated or Alternatively Substituted Benzylphosphonates


Benzylic phosphonates are not interchangeable reagents. The electronic nature of the aryl substituent directly governs the acidity of the α-methylene protons (pKa), which in turn dictates the base strength required for deprotonation, the nucleophilicity of the resulting carbanion, and ultimately the reaction rate and stereochemical outcome of HWE olefination [1]. Unsubstituted diethyl benzylphosphonate possesses a pKa of approximately 27.55 in DMSO [2]. The introduction of a para-fluoro substituent in diethyl (4-fluorobenzyl)phosphonate alters the electron density on the benzyl carbon through inductive withdrawal, affecting both the deprotonation equilibrium and the stability of the intermediate oxaphosphetane in HWE reactions [3]. Furthermore, for downstream applications requiring fluorinated building blocks, the use of pre-fluorinated phosphonates eliminates the need for late-stage fluorination steps that often suffer from poor regioselectivity and harsh conditions [4].

Quantitative Comparative Evidence for Diethyl (4-Fluorobenzyl)phosphonate Versus Structural Analogs


Michaelis-Arbuzov Synthesis Yield: 4-Fluoro vs. 4-Chloro Benzylphosphonate

In the Michaelis-Arbuzov reaction between triethyl phosphite and para-substituted benzyl halides, the 4-fluoro derivative yields 57% isolated product, whereas the corresponding 4-chloro derivative under identical stoichiometry and thermal conditions yields only 40% . This represents a relative yield improvement of approximately 43% for the 4-fluoro substrate compared to the 4-chloro analog.

Organophosphorus synthesis Michaelis-Arbuzov reaction Benzylphosphonate preparation Halogen effect on yield

Acidity Modulation of α-Methylene Protons: 4-Fluoro vs. Unsubstituted Benzylphosphonate

The para-fluoro substituent in diethyl (4-fluorobenzyl)phosphonate exerts an electron-withdrawing inductive effect (-I) that increases the acidity of the α-methylene protons relative to the unsubstituted diethyl benzylphosphonate (pKa ≈ 27.55 in DMSO) [1][2]. While direct pKa measurement for the 4-fluoro analog is not reported, structure-activity relationships across fluorinated benzylphosphonates indicate that fluorine substitution enables deprotonation under milder basic conditions, which is critical for substrates sensitive to strong bases [3].

pKa modulation Phosphonate carbanion stability HWE reaction kinetics Electronic effects

HWE Olefination E/Z Stereoselectivity: Fluorinated vs. Non-Fluorinated Benzylphosphonates

In Horner-Wadsworth-Emmons reactions with 4-[18F]fluorobenzaldehyde, benzylic phosphonic acid esters including diethyl (4-fluorobenzyl)phosphonate derivatives produce predominantly E-configured stilbenes [1]. This E-selectivity is characteristic of stabilized phosphonate carbanions in HWE reactions and is attributed to the reversible formation of the oxaphosphetane intermediate favoring the thermodynamically more stable trans geometry [2]. The fluorine substituent on the benzyl ring does not diminish this stereochemical preference, making the reagent suitable for stereoselective synthesis of fluorinated (E)-alkenes [3].

Horner-Wadsworth-Emmons E/Z selectivity Fluorostilbene synthesis Stereoselective olefination

Commercial Purity Specifications: Vendor-Grade Differentiation

Commercial availability of diethyl (4-fluorobenzyl)phosphonate spans multiple purity grades: Sigma-Aldrich offers 97% assay , while ChemImpex provides ≥99% (GC) purity . AKSci and Aladdin supply the compound at 98% (GC) and >98.0% (GC), respectively . This tiered purity availability contrasts with less common benzylphosphonate analogs which may be limited to single-source supply at lower or unspecified purity. Higher GC purity (≥99%) minimizes phosphonate-derived impurities that could interfere with sensitive HWE coupling reactions or downstream catalytic steps.

Reagent purity GC analysis Procurement specification Quality control

Validated Application Scenarios for Diethyl (4-Fluorobenzyl)phosphonate Based on Quantitative Evidence


Synthesis of Fluorinated (E)-Stilbenes via HWE Olefination for PET Imaging Precursors

Diethyl (4-fluorobenzyl)phosphonate and its structural analogs serve as benzylic phosphonate coupling partners in Horner-Wadsworth-Emmons reactions with 4-[18F]fluorobenzaldehyde to produce 18F-labeled (E)-stilbenes for positron emission tomography (PET) imaging applications . The fluorinated benzyl moiety enables the construction of stilbene frameworks while the HWE reaction provides the requisite E-stereoselectivity. Radiochemical yields in such protocols range from 9-22% (based on [18F]fluoride, including HPLC purification) . The pre-installed fluorine on the benzyl phosphonate eliminates the need for late-stage aromatic fluorination, which is challenging under radiochemical synthesis constraints.

Precursor for α-Fluoro and α,α-Difluoro Benzylphosphonate Derivatives

Diethyl (4-fluorobenzyl)phosphonate can undergo electrophilic monofluorination at the α-position to yield α-fluorobenzylphosphonate derivatives. The α-fluorinated products serve as bioisosteres of phosphotyrosine and have been evaluated as inhibitors of protein tyrosine phosphatases (PTPs) . While the parent 4-fluoro compound itself shows limited direct biological activity, its α-monofluoro and α,α-difluoro derivatives are the active species in PTP inhibition studies. The 4-fluoro substitution on the aromatic ring provides an additional handle for modulating electronic properties and binding affinity in structure-activity relationship (SAR) campaigns .

Synthesis of Phenyl-Substituted Fluoro-Olefins for Medicinal Chemistry

The anion derived from diethyl α-fluorobenzyl phosphonate—accessible from diethyl (4-fluorobenzyl)phosphonate via α-fluorination—reacts with aldehydes and ketones to afford phenyl-substituted fluoro-olefins (RR′C=CFPh) in moderate to good yields . These fluoro-olefins are valuable building blocks in medicinal chemistry due to the metabolic stability conferred by the vinyl fluoride moiety. The 4-fluoro substitution on the benzyl group differentiates the electronic properties of the resulting fluoro-olefin compared to those derived from unsubstituted or ortho/meta-substituted benzylphosphonates, enabling fine-tuning of physicochemical parameters including logP and metabolic stability .

Cost-Efficient Reagent for Academic and Industrial HWE Olefination Workflows

For routine Horner-Wadsworth-Emmons olefination workflows requiring a benzylic phosphonate with electron-withdrawing aryl substitution, diethyl (4-fluorobenzyl)phosphonate offers a favorable balance of synthetic accessibility (57% Arbuzov yield, as documented in US2003/149250 ) and commercial availability across multiple purity grades (97% to ≥99% GC) . The compound's liquid physical form (density 1.143 g/mL at 25 °C, refractive index n20/D 1.483) facilitates accurate volumetric dispensing in parallel synthesis and automated reaction platforms . This combination of defined physical properties and reliable commercial sourcing reduces method development time compared to less accessible fluorinated phosphonate analogs.

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